4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-2-4-1-6(13)12-3-5(4)7(9,10)11/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUACKOOYISSPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gas-Phase Catalytic Chlorination of 3-Trifluoromethylpyridine
A patented method describes the preparation of 2-chloro-5-trifluoromethylpyridine by gas-phase reaction of 3-trifluoromethylpyridine with chlorine gas over supported palladium catalysts at 220–360 °C. The catalysts include fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium supported on activated carbon, alumina, or aluminum fluoride. This method offers:
- High raw material conversion.
- High selectivity for the target chlorinated product.
- Low energy consumption.
- Avoidance of organic solvents and initiators.
This step is crucial as it installs the chlorine at position 2 while retaining the trifluoromethyl group at position 5, setting the stage for further functionalization.
| Parameter | Details |
|---|---|
| Reactants | 3-Trifluoromethylpyridine, Cl2 gas |
| Catalyst | Pd on Mg/Ca/Ba fluorides/oxides/carbonates/chlorides on activated carbon/alumina/aluminum fluoride |
| Temperature | 220–360 °C |
| Phase | Gas-phase reaction |
| Advantages | High conversion, selectivity, low energy, no solvents |
Introduction of Chloromethyl Group at Position 4
Chloromethylation of Hydroxypyridine Derivatives
The chloromethyl group introduction typically involves chloromethylation reactions on hydroxylated pyridine rings. One industrially relevant process starts from 6-hydroxynicotinic acid derivatives and proceeds through multi-step sequences including chlorination and chloromethylation. However, these traditional methods often suffer from:
- Multi-step synthesis (up to 5 steps).
- Low overall yield.
- Generation of large amounts of salt waste.
An improved process focuses on reducing steps and waste by optimizing reaction conditions and reagents, aiming for a more economical and scalable synthesis of 2-chloro-5-chloromethylpyridine, a key intermediate structurally related to the target compound.
| Step | Description | Challenges |
|---|---|---|
| Starting material | 6-Hydroxynicotinic acid | Expensive, multi-step |
| Reaction | Chloromethylation to introduce -CH2Cl | Low yield, salt waste |
| Outcome | 2-Chloro-5-chloromethylpyridine | Intermediate for target compound |
Synthesis of 4-(Trifluoromethyl)pyridine Derivatives via Vinyl Ether and Trifluoroacetic Anhydride
A method for synthesizing trifluoromethylated pyridines involves the reaction of vinyl n-butyl ether with trifluoroacetic anhydride under acid-binding conditions to form trifluoromethylated intermediates. These intermediates can be further transformed into chloro-substituted pyridines under mild conditions with high yields, providing a scalable route to trifluoromethylpyridine derivatives.
Alternative Synthetic Strategies and Key Findings
Thiocarbonyldiimidazole-Assisted Coupling
For related pyridine derivatives, coupling reactions using 1,1′-thiocarbonyldiimidazole have been reported to efficiently assemble pyridine cores with trifluoromethyl and chloromethyl substituents. These methods provide good yields and allow for structural diversification but require careful control of reaction times and conditions.
Vapor-Phase Reactor for Sequential Fluorination and Chlorination
A vapor-phase reactor system employing a catalyst fluidized-bed phase followed by an empty phase allows sequential fluorination of methyl groups and nuclear chlorination of the pyridine ring, yielding chlorinated trifluoromethylpyridines. This method is notable for producing multiple regioisomers, including 2,5-chlorotrifluoromethylpyridine, which can be further functionalized toward the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
Agrochemical Applications
Herbicides and Insecticides
The compound serves as a precursor in the synthesis of several agrochemicals, particularly herbicides and insecticides. Its derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), are extensively utilized in crop protection formulations. These derivatives exhibit potent herbicidal activity against key weed species and are effective in controlling pests that threaten crop yields. For instance, Fluazifop-butyl , a well-known herbicide, was one of the first TFMP derivatives introduced to the market, paving the way for over 20 other agrochemicals that have received ISO common names .
Fungicides
The compound is also involved in the synthesis of fungicides. Fluazinam , discovered by ISK, is a notable example that demonstrates enhanced fungicidal activity due to the trifluoromethyl substitution. This compound interferes with respiratory biochemistry in fungi, showcasing superior efficacy compared to traditional fungicides .
Pharmaceutical Applications
Antiviral and Antitumor Agents
In the pharmaceutical realm, 4-chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine derivatives are being explored for their potential as antiviral and antitumor agents. Approximately 40% of pharmaceutical compounds contain fluorine, with around 20% incorporating a trifluoromethyl structure. Currently, five TFMP-containing compounds have been approved for therapeutic use, while numerous others are undergoing clinical trials .
Mechanisms of Action
The biological activities of these compounds are attributed to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine moiety. These characteristics enhance their interaction with biological targets, leading to improved efficacy in treating diseases such as cancer and viral infections .
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis of this compound typically involves chlorination and fluorination reactions starting from simpler pyridine derivatives. For example, methods include direct chlorination followed by vapor-phase fluorination or stepwise reactions that yield high-purity intermediates suitable for further applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Isomerism: Positional Effects
A key structural analog is 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine (C₇H₅ClF₃NO), which differs only in the position of the trifluoromethyl group (3-position vs. 5-position). This positional isomerism significantly alters physicochemical properties:
- Solubility : The 5-CF₃ isomer exhibits lower solubility in polar solvents due to increased steric hindrance and electron-withdrawing effects .
- Reactivity : The 3-CF₃ isomer is more reactive in nucleophilic substitution reactions, as the trifluoromethyl group at the 3-position creates a stronger electron-deficient environment on the pyridine ring .
Table 1: Structural Comparison of Isomers
| Property | 4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine | 4-Chloromethyl-2-hydroxy-3-(trifluoromethyl)pyridine |
|---|---|---|
| Molecular Formula | C₇H₅ClF₃NO | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol | 211.57 g/mol |
| Trifluoromethyl Position | 5-position | 3-position |
| Melting Point | Not reported | Not reported |
| Key Reactivity | Moderate nucleophilic substitution | High nucleophilic substitution |
Substituent Effects: Trifluoromethyl vs. Other Groups
a. Trifluoromethyl Pyridines vs. Methyl Pyridines
- Thermal Stability : The trifluoromethyl group enhances thermal stability compared to methyl (-CH₃) derivatives due to stronger C-F bonds. For example, 2-hydroxy-5-methylpyridine derivatives decompose at ~200°C, while the trifluoromethyl analog remains stable up to 250°C .
- Biological Activity: Trifluoromethyl-substituted pyridines (e.g., N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) exhibit superior pesticidal activity. In nematocidal assays, trifluoromethyl derivatives achieved 63.3% inhibition at 100 μg/mL, outperforming non-fluorinated analogs .
b. Chlorine vs. Bromine Substituents
- Electrophilicity : Chlorine at the 4-position increases electrophilicity compared to bromine. For instance, 4-bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine reacts slower in Suzuki-Miyaura coupling due to weaker C-Br bond polarization .
- Synthetic Yield : Chlorinated derivatives typically achieve higher yields (e.g., 67–81% ) in condensation reactions compared to brominated analogs (50–65%) .
Table 2: Substituent Impact on Key Properties
| Compound Type | Substituent | Melting Point (°C) | Yield (%) | Bioactivity (Inhibition %) |
|---|---|---|---|---|
| Trifluoromethyl Pyridine | -CF₃ | 268–287 | 67–81 | 63.3 (nematocidal) |
| Methyl Pyridine | -CH₃ | 210–225 | 50–60 | 29.0 (nematocidal) |
| Brominated Pyridine | -Br | 245–260 | 50–65 | 45.0 (nematocidal) |
Functional Group Diversity
a. Hydroxymethyl vs. Aminomethyl Derivatives
- Hydroxymethyl Group : Enhances hydrogen-bonding capacity, improving solubility in aqueous media. This group is critical in drug design for enhancing target binding (e.g., D4 receptor ligands ) .
- Aminomethyl Group: Derivatives like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride show higher CNS receptor selectivity (Ki = 1.1 nM for D4 receptors) due to improved hydrophobic interactions .
b. Sulfanyl vs. Hydroxy Derivatives
- Sulfanyl Group : Compounds like ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate exhibit extended half-lives in vivo due to sulfur’s resistance to oxidative metabolism .
Biological Activity
4-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine (CMTFP) is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of CMTFP, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
CMTFP is characterized by a chloromethyl group and a trifluoromethyl group attached to a pyridine ring. Its unique structure contributes to its biological properties, particularly in enhancing lipophilicity and bioactivity.
Antimicrobial Activity
CMTFP exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of CMTFP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Research indicates that the presence of the trifluoromethyl group enhances the compound's potency against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
CMTFP has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis.
Case Study: Anticancer Efficacy
A study conducted on human lung cancer cells demonstrated that CMTFP treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. The compound was found to activate caspase-3 and caspase-9, indicating its role in apoptotic pathways .
The biological activity of CMTFP is largely attributed to its ability to interact with cellular targets. The trifluoromethyl group enhances electron-withdrawing capabilities, which may facilitate binding to target proteins involved in microbial resistance and cancer cell proliferation.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that CMTFP has favorable absorption characteristics, with a moderate half-life that supports its potential use as a therapeutic agent. However, toxicity assessments are still ongoing, with initial findings indicating low cytotoxicity towards normal cells at therapeutic concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
